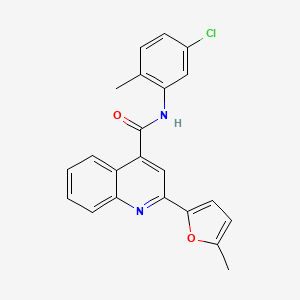
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
説明
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as Cmpd-3b, is a synthetic compound that has been extensively studied for its potential use in the treatment of cancer. It belongs to the class of quinolinecarboxamides, which are known for their anti-cancer properties. Cmpd-3b has shown promising results in preclinical studies and has the potential to become a valuable addition to the arsenal of anti-cancer drugs.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in many types of cancer and is involved in the regulation of cell growth, proliferation, and survival. N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to inhibit the activity of this pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth, proliferation, and survival. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also has some limitations. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the synthesis of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. One direction is to test its safety and efficacy in clinical trials. Another direction is to study its potential use in combination with other anti-cancer drugs. N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is dysregulated in many types of cancer. Therefore, another direction is to study the potential use of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in the treatment of other types of cancer that are associated with dysregulation of this pathway. Finally, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide and its potential use in the treatment of cancer.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-7-9-15(23)11-19(13)25-22(26)17-12-20(21-10-8-14(2)27-21)24-18-6-4-3-5-16(17)18/h3-12H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKRNLCVKDXRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



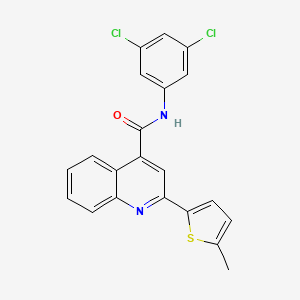
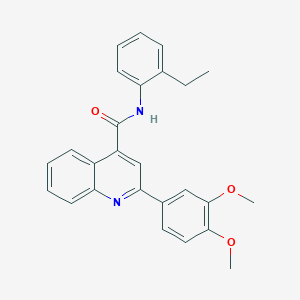
![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733462.png)

![isopropyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3733475.png)
![dimethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B3733482.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B3733489.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3733492.png)
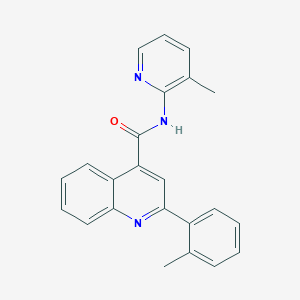
![3-(2,6-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3733499.png)
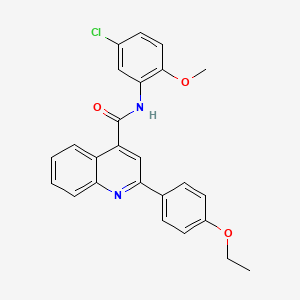

![1-(4-ethoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3733515.png)
![2-methyl-N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1-phenyl-1H-benzimidazole-5-carboxamide](/img/structure/B3733523.png)